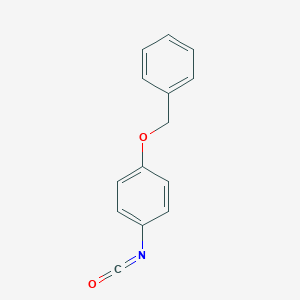

4-Benzyloxyphenyl isocyanate

Vue d'ensemble

Description

It is a building block in organic synthesis, containing an isocyanate group attached to a benzyloxy-substituted phenyl ring . This compound is used in various chemical reactions and has applications in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyphenylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H5CH2OC6H4NH2} + \text{COCl2} \rightarrow \text{C6H5CH2OC6H4NCO} + 2\text{HCl} ]

Another method involves the use of non-phosgene routes, such as the reaction of 4-benzyloxyphenylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of urea derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyloxyphenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cyclotrimerization: It can undergo cyclotrimerization to form 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione.

Common Reagents and Conditions

Amines: React with this compound to form urea derivatives.

Alcohols: React to form carbamates.

Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

Phenyl Urea Derivatives: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Triazinane Derivatives: Formed through cyclotrimerization.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

BPI is widely used in organic synthesis as a precursor for creating complex derivatives. Its reactive isocyanate group allows it to engage in various chemical reactions, making it valuable for synthesizing bioactive compounds and pharmaceutical intermediates.

Synthetic Routes

The synthesis of BPI typically involves the reaction of 4-benzyloxyphenylamine with phosgene or its derivatives. Alternative methods include non-phosgene routes that utilize carbon monoxide and dimethyl carbonate, which are considered safer due to the hazardous nature of phosgene.

Pharmaceutical Applications

Development of Drug Intermediates

BPI plays a crucial role in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its ability to form urea derivatives through reactions with active hydrogen-containing compounds enhances its utility in drug development.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the successful application of BPI in synthesizing bioactive compounds that exhibit therapeutic properties. For instance, BPI has been utilized to create novel anti-cancer agents through strategic modifications of its structure .

Material Science

Polyurethane Production

One of the most significant applications of BPI is in the production of polyurethane (PU) foams. BPI reacts with hydroxyl-containing compounds to form polyurethanes, which are used in insulation, packaging, and cushioning materials.

| Application | Methodology | Outcomes |

|---|---|---|

| Polyurethane Foams | Reaction with hydroxyl compounds | Widely used in insulation and packaging |

| Adhesives and Coatings | Utilization in epoxy resin synthesis | Enhanced adhesion properties |

| Lignin-Based PUs | Reaction with lignin and diisocyanates | Development of bio-based polyurethanes |

Environmental Considerations

Bio-Based Isocyanates

With growing environmental concerns regarding fossil-based isocyanates, BPI has been identified as a precursor for bio-based isocyanates. This shift towards renewable feedstocks not only addresses sustainability but also enhances the safety profile of isocyanate applications .

Case Study: Lignin-Based Polyurethanes

Recent studies have explored the synthesis of lignin-based polyurethanes using BPI as a blocked isocyanate. These materials demonstrate promising mechanical properties and potential applications as adhesives and coatings .

Safety and Toxicity

While BPI offers numerous applications, it is essential to consider its safety profile. Isocyanates are known irritants and can pose health risks if not handled properly. Researchers emphasize the need for safe handling practices and the development of less hazardous alternatives .

Mécanisme D'action

The mechanism of action of 4-benzyloxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic species such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl Isocyanate: Similar structure but lacks the benzyloxy group.

4-Methoxyphenyl Isocyanate: Contains a methoxy group instead of a benzyloxy group.

4-Chlorophenyl Isocyanate: Contains a chlorine atom instead of a benzyloxy group.

Uniqueness

4-Benzyloxyphenyl isocyanate is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specific organic molecules that require the benzyloxy functionality .

Activité Biologique

4-Benzyloxyphenyl isocyanate (C14H11NO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

This compound belongs to the class of isocyanates, which are known for their reactivity and ability to form covalent bonds with nucleophiles. Its structure consists of a phenyl group substituted with a benzyloxy group and an isocyanate functional group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Key areas of focus include:

- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains.

- Antifungal Activity : It exhibits antifungal properties that can be beneficial in treating fungal infections.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer effects, warranting further investigation.

Antibacterial and Antifungal Activity

A study highlighted the minimum inhibitory concentrations (MICs) of various isocyanates against different microorganisms. While specific data for this compound was not provided in the results, related compounds demonstrated significant antibacterial and antifungal activities:

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 0.2 |

| P. aeruginosa | 0.2 |

| B. subtilis | 0.5 |

| C. albicans | 4.0 |

These findings suggest that this compound may share similar efficacy against these pathogens, although direct studies are needed for confirmation .

Anticancer Activity

Research into the anticancer potential of compounds related to this compound indicates promising results. For instance, derivatives of isocyanates have been tested against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 0.0517 |

| HeLa (cervical cancer) | Not specified |

| HepG-2 (liver cancer) | Not specified |

These studies suggest that modifications of the isocyanate structure can lead to significant cytotoxicity against cancer cells, indicating that this compound may also possess similar properties .

Case Studies

- Occupational Exposure and Asthma : A case-referent study examined the relationship between exposure to isocyanates and the development of occupational asthma. While this study primarily focused on other isocyanates, it highlights the respiratory sensitization potential associated with this class of compounds .

- Toxicological Profile : According to toxicological assessments, this compound falls under acute toxicity categories for dermal, inhalation, and oral exposures, suggesting caution in handling due to potential health hazards .

Propriétés

IUPAC Name |

1-isocyanato-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIHSWMJFCMLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292460 | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50528-73-9 | |

| Record name | 50528-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.